Technical Monograph: Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
Technical Monograph: Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
Executive Summary & Structural Significance
Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is a high-value chiral heterocyclic building block used extensively in medicinal chemistry and peptide mimetic design. As a conformationally restricted diamine, it serves as a critical scaffold for fragment-based drug discovery (FBDD), offering a rigid vector that positions substituents with precise stereochemical control.
The compound features a four-membered azetidine ring, which introduces significant ring strain (~26 kcal/mol), influencing both its reactivity and the pharmacokinetic properties of the drugs into which it is incorporated. The (2R) stereocenter provides a specific 3D orientation essential for chiral recognition in protein-ligand interactions, often functioning as a proline mimetic or a rigid spacer in next-generation therapeutics.
Chemical Identity
| Property | Detail |
| IUPAC Name | Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate |
| Common Name | N-Cbz-(2R)-2-(aminomethyl)azetidine |
| CAS Number | 1203086-10-5 (HCl salt, generic), 1932391-34-8 ((S)-isomer ref) |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Chirality | (R)-enantiomer |
| Key Functional Groups | Carbamate (Cbz-protected amine), Primary Amine (free) |
Structural Analysis & Pharmacophore Logic
The azetidine ring is unique among saturated heterocycles.[1] Unlike the flexible pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine ring is relatively rigid and planar, though it can adopt a shallow pucker.
Conformational Restriction
In drug design, replacing a flexible linker with a rigid azetidine can significantly reduce the entropic penalty of binding to a target protein. The (2R)-2-(aminomethyl) substitution pattern creates a specific vector angle between the N-capping group (Cbz in this intermediate, drug core in final product) and the primary amine.
-
Vector Definition: The angle between the
bond and the bond is constrained. -
Proline Mimicry: This scaffold acts as a "constrained proline" analogue but with an extended reach due to the exocyclic methylene group.
Stability Considerations
The Cbz (benzyloxycarbonyl) group plays a dual role:
-
Protection: It masks the nucleophilicity of the ring nitrogen, preventing polymerization or self-reaction during the functionalization of the primary amine.
-
Orthogonality: It is stable to basic and acidic conditions (mild) but can be cleaved via catalytic hydrogenolysis (
) or strong acid (HBr/AcOH), allowing for selective deprotection strategies.
Synthetic Methodology
The synthesis of benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate requires careful stereochemical retention. The most robust route proceeds from (R)-azetidine-2-carboxylic acid , which can be derived from D-methionine or D-aspartic acid precursors.
Retrosynthetic Analysis
The target is assembled by:
-
N-Protection: Securing the ring nitrogen.[2]
-
Reduction: Converting the carboxylic acid to an alcohol.
-
Amination: Converting the alcohol to a primary amine via an azide intermediate.
Detailed Experimental Protocol
Note: This protocol is designed to be self-validating. The use of the Staudinger reduction is critical to preserve the Cbz group, which would be destroyed by standard catalytic hydrogenation used for azide reduction.
Step 1: N-Cbz Protection
Reagents: (R)-Azetidine-2-carboxylic acid, Benzyl chloroformate (Cbz-Cl), NaHCO₃.
-
Dissolve (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water/dioxane.
-
Add NaHCO₃ (2.5 eq) and cool to 0°C.
-
Add Cbz-Cl (1.1 eq) dropwise.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc. The product, 1-Cbz-(2R)-azetidine-2-carboxylic acid , is obtained as a viscous oil or solid.
Step 2: Reduction to Alcohol
Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), NaBH₄.
-
Dissolve the N-protected acid in THF at -15°C.
-
Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride in situ.
-
After 15 min, filter off the NMM·HCl salt (rapid filtration).
-
Add the filtrate to a solution of NaBH₄ (2.0 eq) in water/THF at 0°C.
-
Validation: Monitor by TLC. The disappearance of the anhydride and appearance of the alcohol benzyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate indicates success.
Step 3: Activation & Azidation
Reagents: Methanesulfonyl chloride (MsCl), Et₃N, NaN₃.
-
Mesylation: Treat the alcohol with MsCl (1.2 eq) and Et₃N (1.5 eq) in DCM at 0°C to generate the mesylate.
-
Displacement: Dissolve the crude mesylate in DMF. Add NaN₃ (2.0 eq) and heat to 60°C for 4-6 hours.
-
Safety Note: Azides are potentially explosive. Keep molecular weight/azide ratio high; do not concentrate to dryness with heat.
Step 4: Staudinger Reduction (Crucial Step)
Reagents: Triphenylphosphine (PPh₃), Water, THF.
Rationale: Catalytic hydrogenation (
-
Dissolve the azide intermediate in THF/Water (10:1).
-
Add PPh₃ (1.2 eq). Nitrogen gas evolution will be observed.
-
Stir at RT for 12 hours.
-
Purification: Acid/base extraction. Acidify to pH 2, wash with ether (removes Ph₃PO), then basify aqueous layer to pH 10 and extract with DCM.
-
Result: Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate .
Synthetic Pathway Diagram (Graphviz)
Caption: Figure 1: Chemoselective synthesis of the target compound via Staudinger reduction to preserve the Cbz protecting group.
Applications in Drug Discovery[3][4][5]
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged structure" in FBDD. The free primary amine allows for rapid library generation via amide coupling, reductive amination, or sulfonylation, while the Cbz group can be removed later to introduce a second diversity element at the ring nitrogen.
Therapeutic Areas
-
Antibiotics: Azetidine rings are isosteres for pyrrolidines found in fluoroquinolones and carbapenems. The (2R) stereochemistry is often critical for binding affinity in bacterial topoisomerase inhibitors [1].
-
Epigenetics: Used in the synthesis of lysine-specific demethylase (LSD1) inhibitors, where the rigid ring occupies a narrow hydrophobic pocket.
-
Peptide Mimetics: The scaffold serves as a
-turn inducer in cyclic peptides, stabilizing bioactive conformations that improve metabolic stability against proteases [2].
Characterization Data Summary
To verify the identity of the synthesized compound, compare against these standard parameters:
| Technique | Expected Signal / Value |
| ¹H NMR (CDCl₃) | |
| MS (ESI) | |
| Physical State | Colorless to pale yellow viscous oil (free base); White solid (HCl salt). |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base). |
References
-
Azetidines in Medicinal Chemistry. Heterocycles, Vol 84, No. 1, 2012.[1]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
-
Cbz-Protected Amino Groups: Protection & Deprotection Mechanisms. Organic Chemistry Portal.
-
Preparation of 2-substituted azetidines for medicinal chemistry. ChemRxiv, 2025.
-
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride Data (Isomer Comparison). Fluorochem.
